An In-depth Technical Guide to 2-Ethylbutylamine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethylbutylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethylbutylamine. The document details the compound's structure, key identifiers, and a range of physicochemical parameters. Furthermore, it outlines representative experimental protocols for the determination of these properties and for the synthesis of the compound. This guide is intended to be a valuable resource for researchers and professionals working with 2-Ethylbutylamine in various scientific and industrial applications.
Chemical Structure and Identification
2-Ethylbutylamine is a primary aliphatic amine. Its structure consists of a butyl chain with an ethyl group at the second carbon, and an amino group attached to the first carbon of the butane chain.
Molecular Structure:
Caption: Chemical structure of 2-Ethylbutylamine.
Table 1: Compound Identification
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-ethylbutan-1-amine | [1][2] |
| CAS Number | 617-79-8 | [3][4] |
| Molecular Formula | C6H15N | [1][4] |
| Molecular Weight | 101.19 g/mol | [1][5] |
| Canonical SMILES | CCC(CC)CN | [3] |
| InChI Key | MGWAGIQQTULHGU-UHFFFAOYSA-N | [4] |
| Synonyms | 1-Amino-2-ethylbutane, 2-Ethyl-1-butanamine | [1][4] |
Physicochemical Properties
The physical and chemical properties of 2-Ethylbutylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physicochemical Properties of 2-Ethylbutylamine
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Odor | Amine-like | [1] |
| Boiling Point | 125 °C | [1][3] |
| Melting Point | 20 °C | [3] |
| Density | 0.776 g/cm³ at 20 °C | [1][3] |
| Flash Point | 14 °C | [3] |
| Vapor Pressure | 16.6 ± 0.2 mmHg at 25 °C (Predicted) | [3] |
| Refractive Index | 1.420 at 20 °C | [3] |
| Water Solubility | Soluble | [2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2-Ethylbutylamine.
Table 3: Spectroscopic Data for 2-Ethylbutylamine
| Spectroscopy | Data Type | Key Features | Reference(s) |
| ¹H NMR | 400 MHz in CDCl₃ | See spectrum for detailed shifts and multiplicities. The amine protons (NH₂) typically appear as a broad singlet. | [3] |
| ¹³C NMR | in CDCl₃ | See spectrum for detailed chemical shifts. | [3] |
| Mass Spectrometry | Electron Ionization (EI) | Molecular Ion Peak (M⁺) at m/z = 101. | [6] |
| Infrared (IR) | Liquid Film | N-H stretching (primary amine) typically shows two bands around 3300-3500 cm⁻¹. C-N stretching is also observable. | [7][8] |
Synthesis of 2-Ethylbutylamine
A common laboratory-scale synthesis of 2-Ethylbutylamine is through the reductive amination of 2-ethylbutanal.
Caption: Reductive amination synthesis of 2-Ethylbutylamine.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of 2-Ethylbutylamine.
Synthesis of 2-Ethylbutylamine via Reductive Amination
This protocol describes the synthesis of 2-Ethylbutylamine from 2-ethylbutanal and ammonia using sodium cyanoborohydride as the reducing agent.[9][10][11][12][13]
Materials:
-
2-Ethylbutanal
-
Ammonia (e.g., as a solution in methanol or ammonium chloride)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-ethylbutanal in methanol.
-
Add a solution of ammonia in methanol (or ammonium chloride) to the flask.
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Remove the methanol using a rotary evaporator.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to yield crude 2-Ethylbutylamine.
-
Purify the product by distillation.
Determination of Boiling Point (Micro Method)
This protocol describes the determination of the boiling point using a Thiele tube.
Materials:
-
2-Ethylbutylamine sample
-
Capillary tube (sealed at one end)
-
Thermometer
-
Small test tube
-
Thiele tube filled with mineral oil
-
Bunsen burner or hot plate
Procedure:
-
Attach a small test tube containing 0.5-1 mL of 2-Ethylbutylamine to a thermometer.
-
Place a capillary tube (sealed end up) into the test tube.
-
Immerse the assembly in a Thiele tube filled with mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Record the temperature. For accuracy, allow the apparatus to cool and note the temperature at which the liquid is drawn back into the capillary tube. This temperature should be very close to the boiling point.
NMR Spectroscopic Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[8][14][15][16]
Materials:
-
2-Ethylbutylamine sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of 2-Ethylbutylamine (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
The amine protons in the ¹H NMR spectrum can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH₂ peak should disappear or significantly decrease in intensity.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of 2-Ethylbutylamine by GC-MS.[17][18][19]
Materials:
-
2-Ethylbutylamine sample
-
Suitable solvent (e.g., methanol or dichloromethane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
Procedure:
-
Prepare a dilute solution of 2-Ethylbutylamine in a suitable solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
The mass spectrometer will detect, ionize, and fragment the eluted compounds, providing a mass spectrum for each component.
-
The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum can be used to identify and confirm the presence of 2-Ethylbutylamine.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of 2-Ethylbutylamine.
Caption: Logical workflow for the characterization of 2-Ethylbutylamine.
Safety Information
2-Ethylbutylamine is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and characterization of 2-Ethylbutylamine. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Adherence to proper safety protocols is essential when working with this compound.
References
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